1-[(4-Bromophenyl)imino]-1lambda6-thiolan-1-one
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Overview
Description
1-[(4-Bromophenyl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 4-bromoaniline with thiophosgene under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-[(4-Bromophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. In cancer cells, it binds to death receptors, triggering apoptosis through a caspase-dependent pathway . The thiazole ring’s aromaticity and electron distribution play a crucial role in its biological activity .
Comparison with Similar Compounds
1-[(4-Bromophenyl)imino]-1lambda6-thiolan-1-one can be compared with other thiazole derivatives such as:
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial properties.
[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Studied for their cytotoxic activity against cancer cells. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12BrNOS |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(4-bromophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H12BrNOS/c11-9-3-5-10(6-4-9)12-14(13)7-1-2-8-14/h3-6H,1-2,7-8H2 |
InChI Key |
SVJHCJVKPANYSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC=C(C=C2)Br)(=O)C1 |
Origin of Product |
United States |
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